

Application Notes and Protocols: DNL343 for Optic Nerve Crush Injury Models

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Compound of Interest

Compound Name: DNL343

Cat. No.: B12390914

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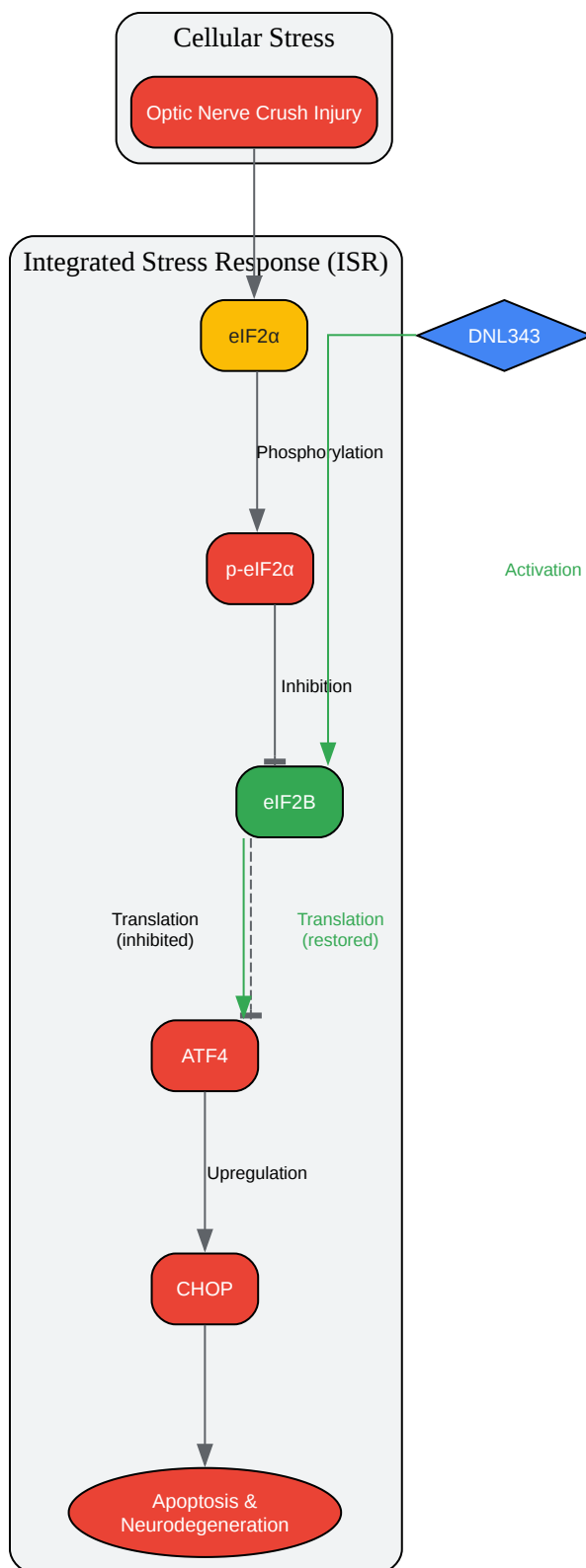
Introduction

DNL343 is a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR). [1][2][3] The ISR is a cellular signaling pathway activated by various stress conditions, and its prolonged activation can contribute to neurodegeneration. [1][2][3] **DNL343** has been shown to be neuroprotective in preclinical models of neurodegeneration, including the optic nerve crush (ONC) injury model, by inhibiting the ISR. [1][2][3] These application notes provide detailed protocols for utilizing **DNL343** in a mouse model of ONC injury to study its neuroprotective effects.

Mechanism of Action: DNL343 and the Integrated Stress Response

The ISR is a conserved cellular pathway that responds to various stressors, leading to the phosphorylation of the α -subunit of eukaryotic initiation factor 2 (eIF2 α). Phosphorylated eIF2 α inhibits eIF2B, a guanine nucleotide exchange factor, which in turn reduces global protein synthesis while selectively translating stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4). Chronic activation of the ISR and subsequent upregulation of ATF4 and its target genes, like C/EBP homologous protein (CHOP), can lead to apoptosis and neurodegeneration. **DNL343** activates eIF2B, thereby counteracting the effects of eIF2 α .

phosphorylation, restoring protein synthesis, and mitigating the detrimental effects of prolonged ISR activation.



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DNL343 mechanism of action in the ISR pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of **DNL343** in a mouse optic nerve crush model.

Table 1: Effect of DNL343 on ISR Gene Expression in the Retina 2 Days Post-ONC

Treatment Group	Atf4 (Fold Change vs. Contralateral)	Chac1 (Fold Change vs. Contralateral)	Ddit3 (CHOP) (Fold Change vs. Contralateral)
Vehicle	3.5	15.0	4.0
DNL343 (0.3 mg/kg)	3.0	12.0	3.5
DNL343 (1 mg/kg)	2.5	8.0	2.8
DNL343 (3 mg/kg)	1.8	4.0	2.0
DNL343 (12 mg/kg)	1.2	2.0	1.5

Data are presented as mean fold change relative to the uncrushed contralateral retina.

Data extracted from Yulyaningsih et al., eLife, 2023.

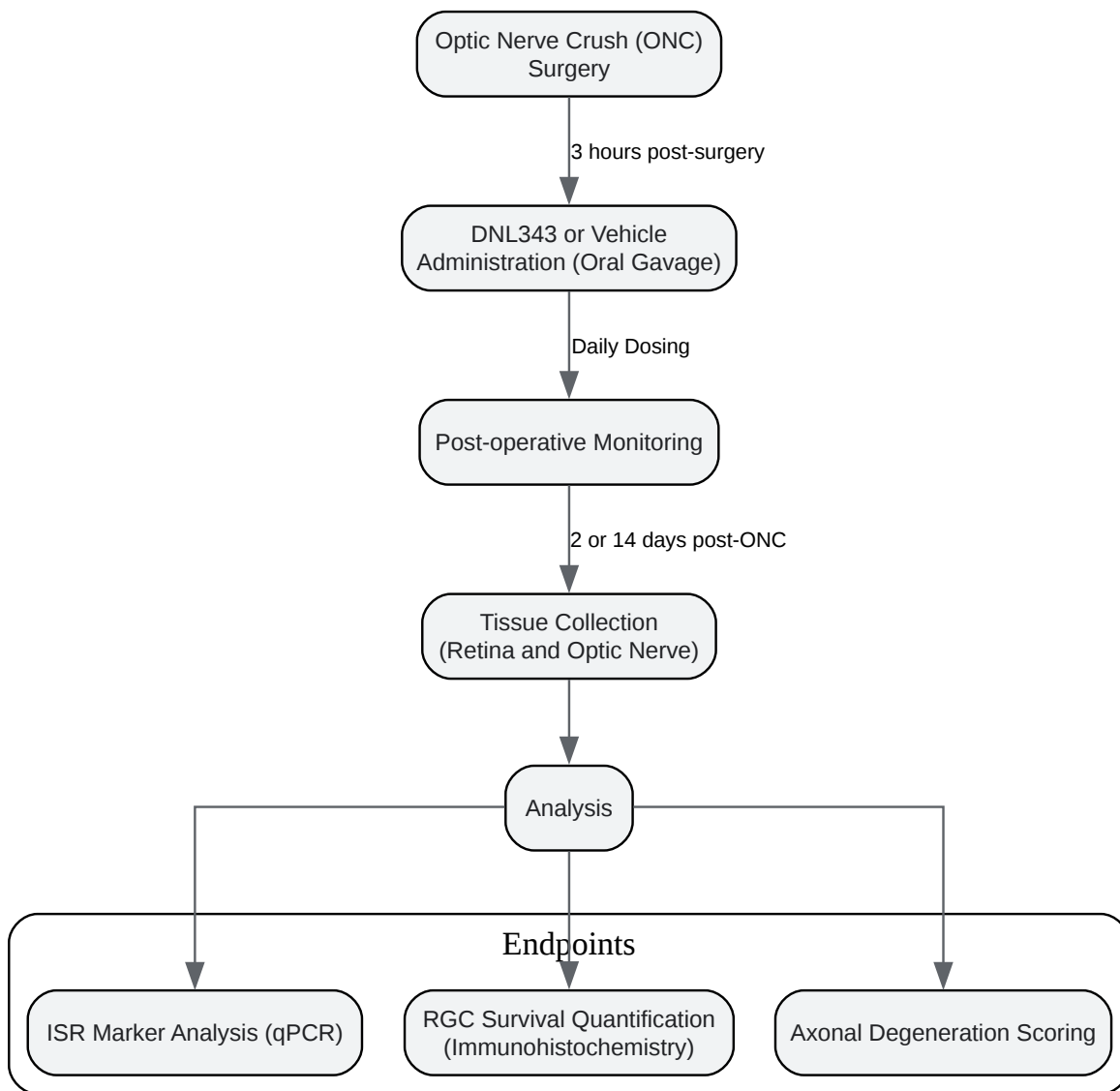
Table 2: Effect of DNL343 on Retinal Ganglion Cell (RGC) Survival 14 Days Post-ONC

Treatment Group	Surviving RGCs (cells/mm ²)
Uncrushed Control	2500
Vehicle	1200
DNL343 (0.3 mg/kg)	1400
DNL343 (1 mg/kg)	1700
DNL343 (3 mg/kg)	2200
DNL343 (12 mg/kg)	2400

Data are presented as mean number of surviving RGCs per mm². Data extracted from Yulyaningsih et al., eLife, 2023.

Experimental Protocols

Experimental Workflow



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General experimental workflow for **DNL343** studies.

Protocol 1: Optic Nerve Crush (ONC) Injury in Mice

Materials:

- Adult C57BL/6J mice (8-12 weeks old)
- Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

- Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
- Lubricating eye ointment
- Dissecting microscope
- Vannas scissors or similar fine surgical scissors
- Fine-tipped forceps (e.g., Dumont #5)
- Self-closing forceps (for crush)
- Surgical swabs
- Bead sterilizer

Procedure:

- Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
- Apply a drop of topical anesthetic to the eye that will undergo surgery. Apply lubricating ointment to the contralateral eye to prevent drying.
- Under a dissecting microscope, make a small incision in the conjunctiva on the lateral side of the eyeball.
- Gently retract the conjunctiva and extraocular muscles to expose the optic nerve. Be careful to avoid damaging the ophthalmic artery and other blood vessels.
- Using self-closing forceps, crush the optic nerve approximately 1-2 mm behind the globe for 3-5 seconds. Ensure the crush is firm and complete.
- Release the forceps and reposition the eye within the orbit.
- The conjunctival incision can be left to heal or closed with a single suture.
- Administer post-operative analgesics as per your institution's guidelines.

- Monitor the animal during recovery until it is fully ambulatory.

Protocol 2: DNL343 Administration

Materials:

- **DNL343**
- Vehicle solution (e.g., 0.5% methylcellulose in water)
- Oral gavage needles (20-22 gauge, ball-tipped)
- 1 mL syringes

Procedure:

- Prepare a stock solution of **DNL343** in the vehicle at the desired concentrations (e.g., 0.3, 1, 3, and 12 mg/kg). Ensure the solution is homogenous.
- Three hours after the ONC surgery, administer the first dose of **DNL343** or vehicle via oral gavage.
- Continue daily administration at the same time each day for the duration of the experiment (e.g., 2 or 14 days).
- The volume of administration should be calculated based on the animal's body weight (typically 10 mL/kg).

Protocol 3: Retinal Ganglion Cell (RGC) Survival Quantification

Materials:

- 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
- PBS
- Blocking solution (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS)

- Primary antibodies: anti-RBPMS (e.g., guinea pig, 1:500) and anti-Tuj1 (β III-tubulin; e.g., mouse, 1:500)
- Fluorophore-conjugated secondary antibodies (e.g., Donkey anti-guinea pig Alexa Fluor 488, Donkey anti-mouse Alexa Fluor 594)
- Mounting medium with DAPI
- Microscope slides and coverslips
- Fluorescence microscope

Procedure:

- At the experimental endpoint (e.g., 14 days post-ONC), euthanize the mice and enucleate the eyes.
- Create a small puncture at the limbus and fix the eyes in 4% PFA for 1-2 hours at room temperature.
- Dissect the retinas in PBS under a dissecting microscope.
- Make four radial incisions to flatten the retina.
- Permeabilize and block the retinas in blocking solution for 1-2 hours at room temperature.
- Incubate the retinas with primary antibodies overnight at 4°C on a shaker.
- Wash the retinas three times in PBS for 15 minutes each.
- Incubate with secondary antibodies for 2 hours at room temperature in the dark.
- Wash the retinas three times in PBS for 15 minutes each.
- Mount the retinas on microscope slides with the ganglion cell layer facing up, using mounting medium with DAPI.

- Image the retinas using a fluorescence microscope. Capture images from central, middle, and peripheral regions of each retinal quadrant.
- Count the number of RBPMS-positive cells (a specific marker for RGCs) using image analysis software (e.g., ImageJ).
- Calculate the average RGC density (cells/mm²) for each retina.

Protocol 4: ISR Marker Analysis by qPCR

Materials:

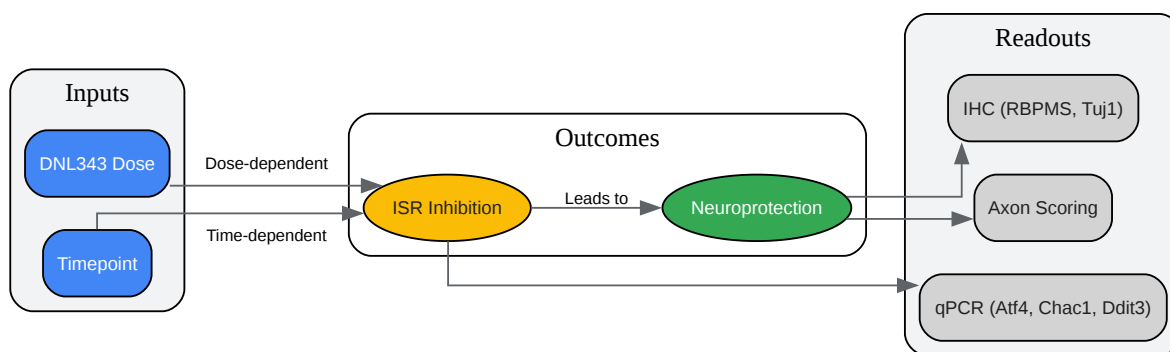
- RNA extraction kit (e.g., RNeasy Mini Kit)
- Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
- SYBR Green qPCR Master Mix
- qPCR primers for target genes (Atf4, Chac1, Ddit3) and a housekeeping gene (e.g., Gapdh)
- qPCR instrument

Procedure:

- At the experimental endpoint (e.g., 2 days post-ONC), euthanize the mice and dissect the retinas.
- Immediately homogenize the retinas and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.
- Perform qPCR using a standard thermal cycling protocol.

- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the contralateral control retina.

Logical Relationships and Considerations



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Relationship between experimental variables and outcomes.

Key Considerations:

- Animal Welfare:** All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
- Surgical Skill:** The optic nerve crush procedure requires practice to achieve consistent results. Inconsistent crushing can lead to high variability in the data.
- Dosing Accuracy:** Accurate preparation and administration of **DNL343** are critical for obtaining reliable dose-response data.
- Data Analysis:** Appropriate statistical methods should be used to analyze the quantitative data, including comparisons between treatment groups and the vehicle control.
- Controls:** The inclusion of uncrushed control and vehicle-treated groups is essential for proper interpretation of the results. The contralateral, uninjured eye serves as an internal

control for each animal.

These application notes and protocols provide a comprehensive guide for researchers to investigate the therapeutic potential of **DNL343** in a preclinical model of optic nerve injury. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.

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References

- 1. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 3. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
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